![molecular formula C6H5N5 B1282588 Pyrimido[4,5-d]pyrimidin-4-amine CAS No. 26979-05-5](/img/structure/B1282588.png)
Pyrimido[4,5-d]pyrimidin-4-amine
描述
Pyrimido[4,5-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of bicyclic [6 + 6] systems. This compound is structurally similar to purines and isomeric to pteridines, which are components of nucleic and folic acids . It has garnered significant interest due to its varied biological activities, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties .
作用机制
Target of Action
Pyrimido[4,5-d]pyrimidin-4-amine, also known as 4-AMINOPYRIMIDO[4,5-D]PYRIMIDINE, has been found to interact with a variety of targets. These include cAMP-phosphodiesterase platelets , adenosine receptors , and tyrosine kinase receptors . These targets play crucial roles in various biological processes, including cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound acts as an inhibitor for cAMP-phosphodiesterase platelets . It also supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Furthermore, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2 .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to improve the biochemical paths synergistically . For instance, it decreases pulmonary hypertension . Moreover, it has been applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .
Result of Action
The compound exhibits a wide range of biological activities, including antiproliferative , antioxidant , anti-inflammatory , hepatoprotective , diuretic , antimicrobial , antihypertensive activities . It also shows potential as an inhibitor of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
生化分析
Biochemical Properties
Pyrimido[4,5-d]pyrimidin-4-amine plays a crucial role in several biochemical reactions. It acts as an inhibitor for cyclic adenosine monophosphate-phosphodiesterase in platelets, which prevents the absorption of vascular and blood cells. This compound also supports adenosine inhibition of thrombocytopenia and strengthens prostacyclin anti-aggregation activity, enhancing the biosynthesis of prostacyclin . Additionally, this compound decreases pulmonary hypertension . It interacts with enzymes such as dihydrofolate reductase and phosphodiesterase, and proteins like RAF kinase and P38 protein kinase .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting the synthesis of ribonucleic acid and deoxyribonucleic acid, leading to the death of cancer cells . This compound also affects cell signaling pathways by inhibiting protein kinases, which play a role in cell proliferation and survival . Furthermore, this compound impacts gene expression and cellular metabolism by reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It inhibits dihydrofolate reductase with high affinity, thereby reducing the synthesis of tetrahydrofolate . This inhibition leads to a decrease in the synthesis of ribonucleic acid and deoxyribonucleic acid, ultimately causing cell death . Additionally, this compound inhibits phosphodiesterase and protein kinases, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits the growth of cancer cells and prevents the formation of blood clots . At high doses, this compound can cause vasodilation and other adverse effects . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and phosphodiesterase, affecting the synthesis of tetrahydrofolate and cyclic adenosine monophosphate . These interactions influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is distributed to specific cellular compartments, where it exerts its effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it interacts with biomolecules to exert its effects . The subcellular localization of this compound is crucial for its role in inhibiting enzymes and affecting cellular processes .
准备方法
The synthesis of pyrimido[4,5-d]pyrimidin-4-amine can be achieved through several routes:
Acylation and Cyclization: One method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate.
Reductive Amination and Cyclization: Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate.
Biginelli-Type Reaction: An efficient procedure for synthesizing tetrahydropyrimido[4,5-d]pyrimidine-diones involves a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate as a catalyst.
化学反应分析
Pyrimido[4,5-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
科学研究应用
Pyrimido[4,5-d]pyrimidin-4-amine has a wide range of scientific research applications:
相似化合物的比较
Pyrimido[4,5-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
属性
IUPAC Name |
pyrimido[4,5-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-5-4-1-8-2-10-6(4)11-3-9-5/h1-3H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYGVOQINLFTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NC2=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550020 | |
| Record name | Pyrimido[4,5-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26979-05-5 | |
| Record name | Pyrimido[4,5-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-Aminopyrimido[4,5-d]pyrimidine be used as a building block for more complex heterocycles?
A1: 4-Aminopyrimido[4,5-d]pyrimidine can be utilized as a versatile starting material for constructing diverse heterocyclic systems. For instance, it reacts with malononitrile to yield 4,7-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile. This reaction highlights the potential of this pyrimidine derivative to undergo ring expansion and generate valuable bicyclic compounds with potential applications in medicinal chemistry.
Q2: Can you describe a solid-phase synthesis method for generating libraries of 4-Aminopyrimido[4,5-d]pyrimidines?
A2: One method involves synthesizing a substituted pyrimidine on a solid support, with specific C-atoms designated for future diversity. This pyrimidine derivative can be further reacted with urea or thiourea, followed by cleavage from the solid support, to obtain a series of 4-Aminopyrimido[4,5-d]pyrimidines. This solid-phase approach allows for combinatorial synthesis, enabling the generation of diverse libraries of these compounds for high-throughput screening and drug discovery efforts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


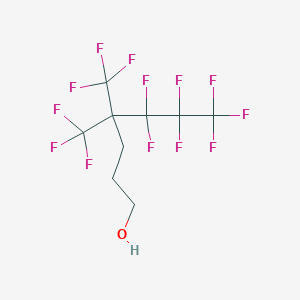


![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)

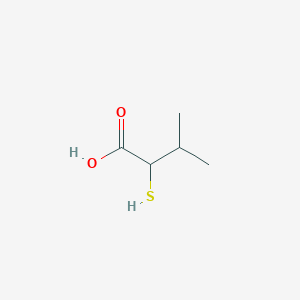
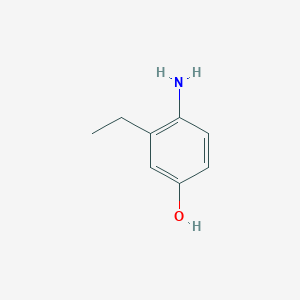
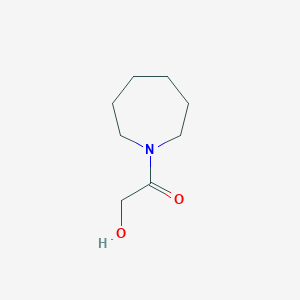


![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)

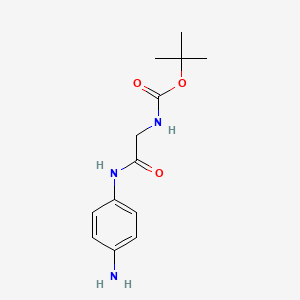
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)
